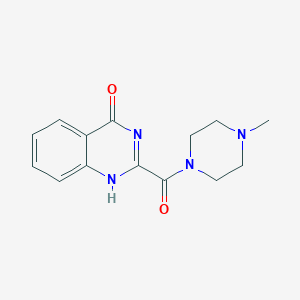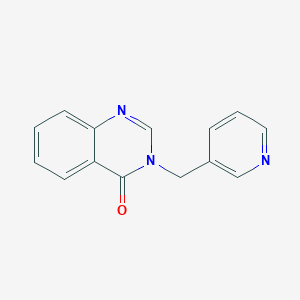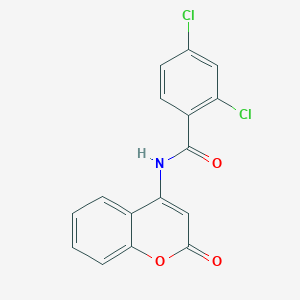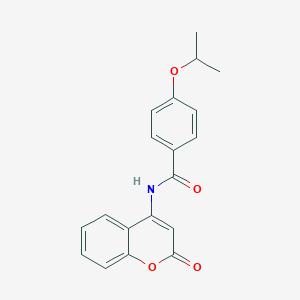![molecular formula C18H15NO5 B252092 4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FAEPF, and it is a member of the furan family of compounds. FAEPF has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
科学的研究の応用
FAEPF has been found to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer. FAEPF has been shown to have anti-tumor effects in vitro, and it has been suggested that it may have potential as a cancer treatment. Other potential applications of FAEPF include the study of inflammation, oxidative stress, and neurodegenerative diseases.
作用機序
The mechanism of action of FAEPF is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that FAEPF inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Another study found that FAEPF inhibited the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FAEPF has been found to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, FAEPF has been shown to have antioxidant properties. It has also been found to inhibit the expression of certain genes that are involved in the development of cancer. Other studies have suggested that FAEPF may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using FAEPF in lab experiments is its wide range of potential applications. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research in these areas. However, one limitation of using FAEPF is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on FAEPF. One area of interest is in the development of new cancer treatments based on FAEPF. Another potential area of research is in the study of neurodegenerative diseases, where FAEPF has shown promise as a potential treatment. Other potential areas of research include the study of inflammation, oxidative stress, and other diseases where FAEPF may have therapeutic potential.
合成法
FAEPF can be synthesized using a variety of methods. One common method involves the reaction of 4-(2-bromoethyl)phenol with 2-furoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(2-furoylaminoethyl)phenyl 2-furoate, which can then be converted to FAEPF through further reaction with furoic acid.
特性
分子式 |
C18H15NO5 |
|---|---|
分子量 |
325.3 g/mol |
IUPAC名 |
[4-[2-(furan-2-carbonylamino)ethyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H15NO5/c20-17(15-3-1-11-22-15)19-10-9-13-5-7-14(8-6-13)24-18(21)16-4-2-12-23-16/h1-8,11-12H,9-10H2,(H,19,20) |
InChIキー |
QWCFHMFMIRFISV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
正規SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)